2-Bromo-6-chloro-5-methyl-3-nitropyridine
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Overview
Description
2-Bromo-6-chloro-5-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H4BrClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-5-methyl-3-nitropyridine typically involves the nitration of 2-Bromo-6-chloro-5-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-5-methyl-3-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives like 2-amino-6-chloro-5-methyl-3-nitropyridine.
Reduction: Formation of 2-Bromo-6-chloro-5-methyl-3-aminopyridine.
Oxidation: Formation of 2-Bromo-6-chloro-5-carboxy-3-nitropyridine.
Scientific Research Applications
2-Bromo-6-chloro-5-methyl-3-nitropyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-5-methyl-3-nitropyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of functional groups such as nitro, bromo, and chloro allows it to form various interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
- 6-Bromo-2-methyl-3-nitropyridine
Uniqueness
2-Bromo-6-chloro-5-methyl-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring. The combination of bromine, chlorine, methyl, and nitro groups provides distinct chemical properties and reactivity, making it valuable in various synthetic applications. Its unique structure allows for selective reactions and the formation of specific derivatives that may not be easily accessible with other similar compounds .
Properties
Molecular Formula |
C6H4BrClN2O2 |
---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
2-bromo-6-chloro-5-methyl-3-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-2-4(10(11)12)5(7)9-6(3)8/h2H,1H3 |
InChI Key |
QHAQAMUALACZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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